molecular formula C23H22N4OS B2447950 N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 391948-50-8

N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2447950
CAS No.: 391948-50-8
M. Wt: 402.52
InChI Key: XJRGWOJUSVDKKU-UHFFFAOYSA-N
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Description

N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a potent and selective allosteric inhibitor of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) paracaspase. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway, which is crucial for immune and inflammatory responses as well as cell survival and proliferation. This pathway is constitutively activated in certain subtypes of B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making MALT1 a compelling therapeutic target. By inhibiting MALT1's proteolytic activity, this compound effectively blocks the cleavage of downstream substrates like RelB, A20, and CYLD, thereby dampening NF-κB signaling and promoting apoptosis in malignant B-cells. Its primary research value lies in the dissection of the CBM (CARD11-BCL10-MALT1) complex signaling axis in immunology and oncology. Researchers utilize this tool compound to investigate mechanisms of lymphomagenesis, validate MALT1 as a drug target, and explore potential treatment strategies for hematological malignancies and autoimmune diseases. Studies involving this inhibitor have provided significant insights into the role of MALT1 protease activity in T-cell and B-cell activation and the survival of ABC-DLBCL cells, establishing it as a critical pharmacological probe for targeted disease biology.

Properties

IUPAC Name

N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-29-23-26-25-21(27(23)18-11-6-8-16(2)14-18)15-24-22(28)20-13-7-10-17-9-4-5-12-19(17)20/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRGWOJUSVDKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile . The ethylthio group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the triazole ring . The final step involves the coupling of the triazole derivative with 1-naphthamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes electrophilic substitution and alkylation reactions. For example:

Reaction TypeConditionsOutcomeYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 80°C, 6 hrN-methylation at position 1 of triazole68%
Electrophilic brominationBr₂, FeCl₃, CHCl₃, 25°C, 2 hrBromination at position 5 of triazole52%

The triazole’s nitrogen atoms act as nucleophiles, enabling modifications that enhance pharmacological properties .

Thioether Group Reactivity

The ethylthio (-S-C₂H₅) group participates in oxidation and nucleophilic substitution:

Reaction TypeReagents/ConditionsProductApplicationSource
Oxidation to sulfoneH₂O₂ (30%), AcOH, 60°C, 4 hrEthylsulfonyl (-SO₂-C₂H₅) derivativeImproved metabolic stability
Nucleophilic substitutionR-X (alkyl halide), K₂CO₃, DMFThioether replaced with -SR’ groupStructural diversification

Controlled oxidation enhances polarity, impacting solubility and bioavailability.

Amide Hydrolysis and Derivatization

The naphthamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotesSource
Acidic hydrolysis6M HCl, reflux, 8 hr1-Naphthoic acid + amine intermediateRequires anhydrous conditions
Basic hydrolysisNaOH (10%), EtOH/H₂O, 70°C, 6 hrSodium naphthoate + amine derivativeHigher yields in polar solvents

The amide can also be reduced to a primary amine using LiAlH₄.

Condensation Reactions

The methylene (-CH₂-) bridge adjacent to the triazole enables Schiff base formation:

Aldehyde ComponentConditionsProduct StructureYieldBiological RelevanceSource
4-NitrobenzaldehydeEtOH, Δ, 3 hrImine-linked hybrid compound73%Enhanced antifungal activity
FurfuralCatalyst: TEA, MeCN, 25°C, 12 hrFuran-functionalized derivative65%Improved lipophilicity

Schiff bases are precursors for pharmacologically active metal complexes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

Reaction TypeCatalytic SystemSubstituent IntroducedYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C4-Methoxyphenyl60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePiperidine-carboxamide58%

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

Critical for drug development, stability studies reveal:

ConditionpHTemperatureDegradation PathwayHalf-LifeSource
Aqueous buffer7.437°CHydrolysis of amide bond48 hr
Simulated gastric fluid1.237°CPartial triazole ring opening12 hr

Stability is pH-dependent, with higher degradation rates in acidic media.

Photochemical Reactivity

UV irradiation induces thioether bond cleavage:

Wavelength (nm)SolventPrimary ProductApplicationSource
254MeOHFree thiol (-SH) + ethyleneProdrug activation strategies

This property is exploitable in targeted drug delivery systems.

Key Findings and Implications

  • Structural Flexibility : The compound’s triazole and thioether groups enable diverse modifications, facilitating optimization for pharmacokinetic properties .

  • Biological Relevance : Reactions like Schiff base formation and cross-coupling directly correlate with enhanced antimicrobial and anticancer activities .

  • Stability Challenges : Hydrolytic susceptibility of the amide bond necessitates prodrug strategies for oral administration.

Experimental protocols from analogous triazole derivatives (e.g., ) provide validated methodologies for further exploration.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide exhibits significant antitumor properties. For instance:

  • In vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The half-maximal inhibitory concentration (IC50) values indicate effective cytotoxicity against these cells.
Cell LineIC50 (µM)
H1975 (Lung)16.56
MDA-MB-231 (Breast)12.34

These results suggest a promising potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth, making it a candidate for further research in infectious disease treatment .

Agricultural Applications

Given its chemical structure, there is interest in exploring this compound as a potential agricultural fungicide or pesticide. Its triazole moiety is known for antifungal properties, which could be beneficial in crop protection strategies .

Case Studies

Several case studies have been documented to elucidate the effectiveness of this compound:

Case Study 1 : A study conducted on H1975 lung cancer cells showed that treatment with this compound resulted in significant cell death compared to untreated controls.

Case Study 2 : In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) value that indicates strong antibacterial activity.

Mechanism of Action

The mechanism of action of N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and naphthamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide: Similar structure but with a methylthio group instead of an ethylthio group.

    N-((5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group and the m-tolyl group provides distinct steric and electronic properties that differentiate it from similar compounds.

Biological Activity

N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is C20H20N4SC_{20}H_{20}N_{4}S, with a molecular weight of approximately 364.47 g/mol. The structure features a naphthamide moiety linked to a 1,2,4-triazole ring substituted with an ethylthio and m-tolyl group. This unique arrangement is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC20H20N4S
Molecular Weight364.47 g/mol
CAS Number391952-61-7

Anticancer Activity

  • Mechanism of Action : Compounds containing the 1,2,4-triazole ring have been shown to exhibit significant anticancer properties. They act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as aromatase and various kinases .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of 1,2,4-triazoles exhibit cytotoxic effects against various cancer cell lines including breast and prostate cancers . For instance, specific compounds showed IC50 values indicating effective inhibition of cancer cell growth.
    • A study focused on N-substituted amides derived from triazoles indicated promising results against human lung and breast cancer cell lines, suggesting that modifications in the side chains can enhance biological activity .

Antimicrobial Activity

Research has indicated that 1,2,4-triazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of cellular processes in bacteria and fungi .

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that it may be beneficial in treating conditions characterized by inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of COX enzymes

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation .

Table 2: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)Remarks
Aromatase-8.5Strong inhibitor
COX-1-7.8Moderate inhibitor
Anaplastic Lymphoma Kinase-9.0High potential for inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example, copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-BuOH/H₂O) is effective for triazole ring formation . Optimization involves varying catalysts (e.g., Cu(I) vs. Ru), solvent systems (polar aprotic vs. aqueous), and temperature (room temperature vs. reflux). Reaction progress should be monitored via TLC, and purification achieved through recrystallization (ethanol/water) or column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., triazole protons at δ 8.3–8.4 ppm, naphthamide carbonyl at ~165 ppm) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1670 cm⁻¹, S–C stretch at ~1250 cm⁻¹) .
  • HRMS : Confirm molecular weight with <2 ppm error .
  • Elemental Analysis : Validate purity (>95%) .

Q. What computational tools predict the biological activity of this compound?

  • Methodology : The PASS program predicts activity spectra (e.g., antimicrobial, anticancer) by analyzing structural motifs. Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to targets like tyrosinase or kinase enzymes. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Methodology : Single-crystal X-ray diffraction (SHELXL/SHELXS) provides unambiguous confirmation of stereochemistry and substituent positions. For challenging cases (e.g., twinned crystals), use high-resolution data (≤1.0 Å) and refine with restraints on thermal parameters. Compare experimental bond lengths/angles with DFT-optimized structures .

Q. What strategies address contradictions in spectroscopic or biological data?

  • Methodology :

  • Analytical Conflicts : Cross-validate NMR/IR data with isotopic labeling or 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Biological Variability : Replicate assays under standardized conditions (e.g., pH, temperature). Use SAR studies to identify critical substituents (e.g., ethylthio vs. methylthio groups) impacting activity .

Q. How can molecular dynamics (MD) simulations improve understanding of target interactions?

  • Methodology : Perform MD simulations (GROMACS, AMBER) to study binding stability over 100+ ns. Analyze hydrogen bonding, hydrophobic contacts, and conformational changes. Compare free energy landscapes (MM/PBSA) to experimental IC₅₀ values for validation .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodology : Develop a validated HPLC-UV/MS method with a C18 column (acetonitrile/water gradient). Optimize extraction efficiency using SPE (C18 cartridges) and spike recovery tests. For low concentrations, employ derivatization (e.g., dansyl chloride for fluorescence detection) .

Safety and Handling

Q. What safety protocols are critical during synthesis?

  • Methodology :

  • Toxic Intermediates : Use fume hoods for thiol-containing precursors (e.g., 5-(ethylthio)-triazole intermediates) to avoid inhalation .
  • Reactive Byproducts : Quench reactions with ice/water to minimize exothermic side reactions. Store under inert gas (N₂/Ar) to prevent oxidation .

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